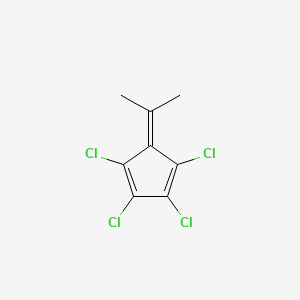
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopenta-1,3-diene, with four chlorine atoms and a propan-2-ylidene group attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopenta-1,3-diene followed by the introduction of the propan-2-ylidene group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial chlorination of cyclopenta-1,3-diene, followed by purification and further chemical modifications to introduce the propan-2-ylidene group. The process may be optimized for large-scale production by using continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dechlorinated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorocyclopenta-1,3-diene: Similar structure but lacks the propan-2-ylidene group.
1,2,3,4-Tetrachloro-5-methylcyclopenta-1,3-diene: Similar structure with a methyl group instead of the propan-2-ylidene group.
1,2,3,4-Tetrachloro-5-ethylidenecyclopenta-1,3-diene: Similar structure with an ethylidene group instead of the propan-2-ylidene group.
Uniqueness
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54624-22-5 |
|---|---|
Fórmula molecular |
C8H6Cl4 |
Peso molecular |
243.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-propan-2-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4/c1-3(2)4-5(9)7(11)8(12)6(4)10/h1-2H3 |
Clave InChI |
GVBJYWMARPVQML-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


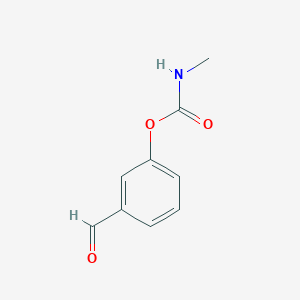
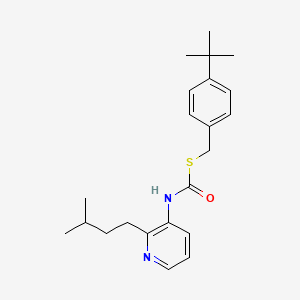
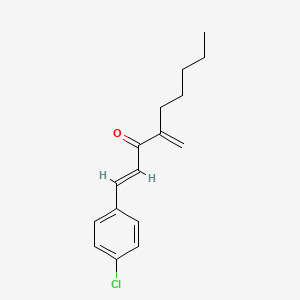
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
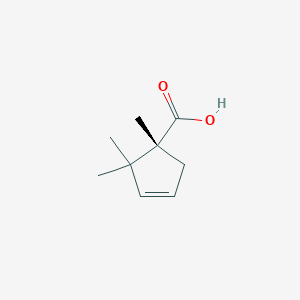
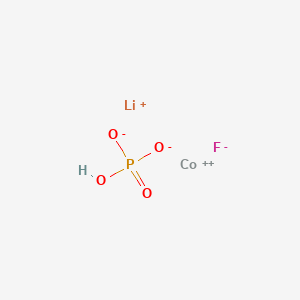
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
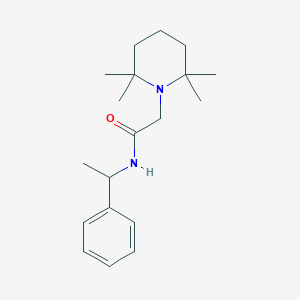


![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
